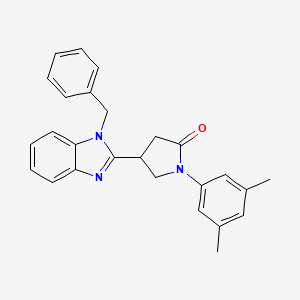

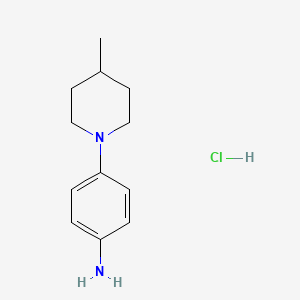

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one, also known as BZP, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various medical applications. BZP belongs to the class of compounds known as piperazines and has been shown to possess a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects.

Scientific Research Applications

Polyimide Synthesis

Research by Ghaemy and Alizadeh (2009) highlights the synthesis of novel polyimides using unsymmetrical diamine monomers containing triaryl imidazole pendant groups. These polyimides exhibit excellent solubility in aprotic polar solvents and demonstrate high glass transition temperatures and thermal stability, making them significant for applications requiring durable and stable materials (Ghaemy & Alizadeh, 2009).

Photophysical Properties

Jȩdrzejewska et al. (2014) synthesized polymethine compounds based on 1H-benzimidazole residue, including compounds like 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one. These compounds exhibit strong one-photon absorption bands in the near ultraviolet region, high fluorescence quantum yields, and large Stokes' shifts. Such properties are critical for applications in photophysics and materials science (Jȩdrzejewska et al., 2014).

Polymerisation Catalysts

Attandoh et al. (2014) demonstrated the use of (Benzimidazolylmethyl)amine ZnII and CuII Carboxylate Complexes as catalysts in the polymerisation of ϵ-caprolactone. These complexes, potentially derived from benzimidazole compounds, highlight the utility of benzimidazole derivatives in facilitating polymerisation reactions, which are fundamental in polymer chemistry (Attandoh et al., 2014).

Synthesis of Novel Polyimides

Wang et al. (2006) focused on the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. This research underscores the significance of compounds like 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one in creating new polyimides with outstanding mechanical properties, thermal stability, and low dielectric constants, essential for advanced material applications (Wang et al., 2006).

properties

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c1-18-12-19(2)14-22(13-18)28-17-21(15-25(28)30)26-27-23-10-6-7-11-24(23)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAFDOACJYPRJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2574339.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2574341.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2574344.png)

![N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine](/img/structure/B2574346.png)

![5-(3-methoxypropyl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574347.png)

![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride](/img/structure/B2574356.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2574358.png)